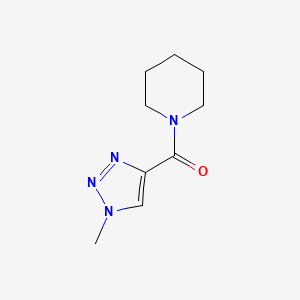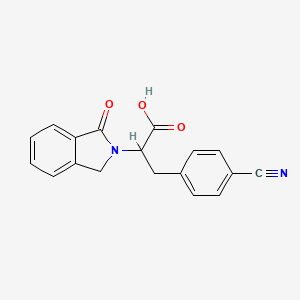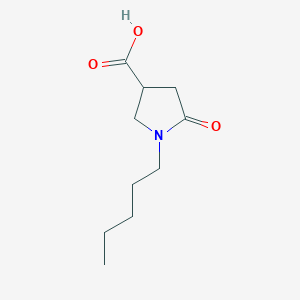![molecular formula C18H15ClN2O3 B2906947 3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 320420-83-5](/img/structure/B2906947.png)
3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with 5-methyl-1,3-dihydro-2H-indol-2-one, followed by acetylation and oximation reactions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its applications in:
Chemistry: As a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to bind to various receptors and enzymes, modulating their activity. For instance, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer and antioxidant activities.
5-Methoxyindole-2-carboxylic acid: Studied for its anti-inflammatory properties.
Uniqueness
3-[(Acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-3-8-16-15(9-11)17(20-24-12(2)22)18(23)21(16)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSNMTMLMSBCKX-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2906871.png)

![2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2906874.png)
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2906875.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2906877.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2906879.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
